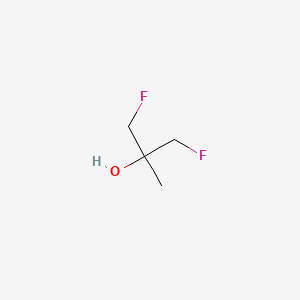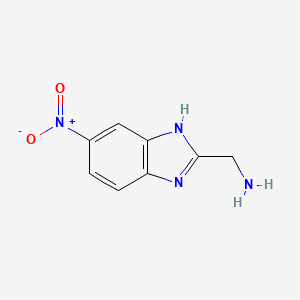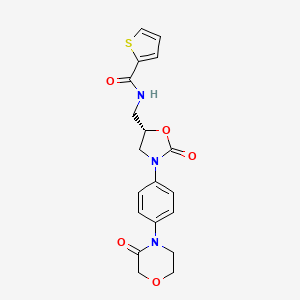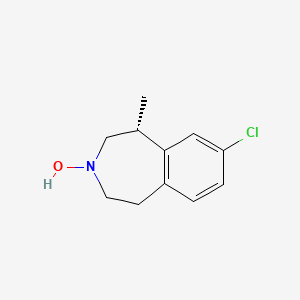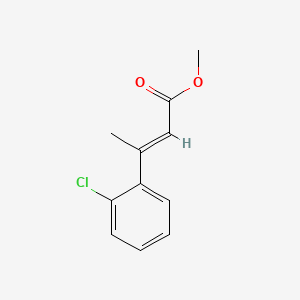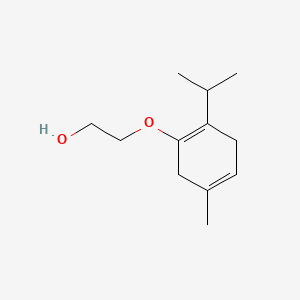
2-Butoxyethanol-1,1,2,2-d4
Descripción general
Descripción
2-Butoxyethanol-1,1,2,2-d4 is the isotope labelled analog of 2-Butoxyethanol . It is used as a reagent in the synthesis of 4-butoxyethoxy-N-octadecyl-1,8-naphthalimide as a new fluorescent probe for the determination of proteins . It is also used as a reagent in the synthesis of 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors .
Synthesis Analysis
2-Butoxyethanol is an organic compound with the chemical formula BuOC2H4OH . It is a colorless liquid with a sweet, ether-like odor, as it derives from the family of glycol ethers, and is a butyl ether of ethylene glycol . As a relatively nonvolatile, inexpensive solvent, it is used in many domestic and industrial products because of its properties as a surfactant .Molecular Structure Analysis
The molecular formula of this compound is CH3CH2CH2CH2OCD2CD2OH . The molecular weight is 122.20 .Chemical Reactions Analysis
2-Butoxyethanol can harm the eyes, skin, kidneys, and blood . The level of exposure depends upon the dose, duration, and work being done .Physical And Chemical Properties Analysis
2-Butoxyethanol is a clear, colorless liquid . It has a density of 0.90 g/cm3, a melting point of -77 °C, and a boiling point of 171 °C . It is miscible in water and in most organic solvents . It has a vapor pressure of 0.8 mmHg , a refractive index (nD) of 1.4198 (20 °C) , and a viscosity of 2.9 cP at 25 °C .Aplicaciones Científicas De Investigación
Phase Separation Studies
The system 2-butoxyethanol/water has been used as a transparent model to study phase separation in monotectic alloys under microgravity conditions. This was explored in the experiment NUGRO, carried out during the German Spacelab Mission D-2, to understand the kinetics of liquid/liquid phase separation in this system. The ground-based research program of NUGRO provided essential data for planning the space experiment and understanding its physics (Klein & Woermann, 1994).
Microemulsions and Phase Transitions
Studies on 2-butoxyethanol in water have demonstrated its ability to undergo a pseudo phase transition, evident from NMR data. This transition, occurring at about 1.2 M concentration, supports its use in studying microemulsion formations and related phase behavior (Desrosiers, Dinter, & Saunders, 1984).
Adsorption Behavior at Surfaces
Neutron reflectivity experiments have investigated the adsorption behavior of aqueous solutions of n-2-butoxyethanol and i-2-butoxyethanol against a hydrophilic silica substrate. These studies are vital for understanding the interfacial phenomena and adsorption kinetics near critical solution temperatures (Howse et al., 2002).
Diffusion Coefficient Analysis
Research on the diffusion coefficients of 2-butoxyethanol/water mixtures has shed light on the temperature and composition dependence of the mutual diffusion coefficient, providing insights into the dynamics of phase separation and critical phenomena near the critical point (Schmitz, Belkoura, & Woermann, 1994).
Molecular Interactions and Structure Formation
Investigations into the local structure formation in binary solutions of 2-butoxyethanol and water have revealed the existence of clathrate hydrate-like structures and aggregates, which are significant for understanding the molecular interactions and phase behavior in such binary mixtures (Ito, Fujiyama, & Udagawa, 1983).
Mecanismo De Acción
Target of Action
The primary target of 2-Butoxyethanol-1,1,2,2-d4 is the erythrocytes, or red blood cells . The compound’s metabolite, 2-butoxyacetic acid, causes a haemolytic effect, which is characterized by the swelling of erythrocytes, morphological changes, and decreasing deformability .
Mode of Action
This compound interacts with its targets through its metabolite, 2-butoxyacetic acid . This metabolite is responsible for the haemolytic effect observed in various species . The haemolysis is characterized by swelling of the erythrocytes, morphological changes, and decreasing deformability .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to haemolysis, or the rupture of red blood cells .
Pharmacokinetics
This compound is readily absorbed through inhalation, oral administration, or dermal application . It is rapidly distributed in tissue and metabolized mainly by alcohol dehydrogenase and aldehyde dehydrogenase to form 2-butoxyacetaldehyde and 2-butoxyacetic acid . The compound is then eliminated with the urine . The half-time with which the unchanged glycol ether is eliminated with the urine was about 1.4 hours . Butoxyacetic acid is eliminated with urine with a half-time of 5.8 hours .
Result of Action
The primary result of the action of this compound is haemolysis, or the rupture of red blood cells . This can lead to a variety of health effects, including anemia and other blood disorders .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound is known to biodegrade in soils and water, with a half-life of 1–4 weeks in aquatic environments . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the presence of certain environmental conditions .
Safety and Hazards
Direcciones Futuras
The development and implementation of a replacement chemistry for 2-butoxyethanol used in fracturing has had a profound effect on the stimulation market in Canada . The introduction of an alternate product has already realized a significant environmental impact, and there is even greater unrealized potential . The safety and material handling implications are greatly improved with the use of this alternative product .
Análisis Bioquímico
Biochemical Properties
2-Butoxyethanol-1,1,2,2-d4 plays a significant role in biochemical reactions, particularly in the study of metabolic pathways. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is metabolized by alcohol dehydrogenase and aldehyde dehydrogenase to form butoxyacetic acid . This interaction is crucial for understanding the compound’s biochemical properties and its effects on cellular functions.
Cellular Effects
This compound has been shown to influence various cellular processes. It enhances the adherence of red blood cells to endothelial cells, which can lead to vascular occlusion and organ infarction . Additionally, it affects hematological parameters such as osmotic fragility, fibrinogen levels, and erythrocyte count . These effects highlight the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism to butoxyacetic acid, which is the proximate hemolytic agent . This metabolite interacts with red blood cells, causing changes in their deformability and adherence properties. The compound also affects enzyme activity, leading to alterations in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is readily absorbed and rapidly distributed in tissues, with a half-life of about 40 minutes in blood . Over time, it is metabolized and eliminated, primarily through urine. Long-term exposure can lead to hematological changes and other toxic effects, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it primarily affects the hematopoietic system, causing hemolytic anemia . Higher doses can lead to more severe toxic effects, including liver and kidney damage. These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biochemical research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by alcohol dehydrogenase and aldehyde dehydrogenase to form butoxyacetic acid . This metabolite further interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these pathways is essential for studying the compound’s biochemical properties and effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed through the skin and respiratory tract, rapidly distributed in tissues, and primarily eliminated through urine . The compound’s transport and distribution are influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic pathways . Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, influencing its biochemical properties and effects.
Propiedades
IUPAC Name |
2-butoxy-1,1,2,2-tetradeuterioethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-2-3-5-8-6-4-7/h7H,2-6H2,1H3/i4D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAOYUHQDCAZBD-WVTKESLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219803-96-9 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219803-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-N-[(piperazin-2-yl)methyl]propan-2-amine](/img/structure/B571584.png)
![4,4''-Bis(2-ethylhexyl)-3',4',5',6'-tetrakis[4-(2-ethylhexyl)phenyl]-1,1':2',1''-terphenyl](/img/no-structure.png)
![1-(2-Ethylhexyl)-4-[2-[4-(2-ethylhexyl)phenyl]ethynyl]benzene](/img/structure/B571588.png)
